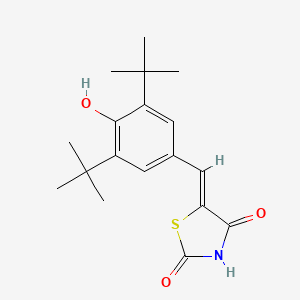![molecular formula C19H18O8 B1234788 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Groups
- A study by Sala and Sargent (1979) highlights the synthesis of a structurally related compound, psoromic acid, demonstrating the utility of phenolic protective groups in complex organic synthesis, which could be relevant for compounds like 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid (Sala & Sargent, 1979).
Structural Reassignments and Synthesis
- Research by Howarth and Harris (1968) involved the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, which is similar to the compound , suggesting potential methodologies for synthesizing structurally related compounds (Howarth & Harris, 1968).
New Depside Compounds
- Elix et al. (1999) identified new depsides, including compounds structurally related to the one , in lichens. These compounds have potential applications in pharmaceutical and bioactive material research (Elix et al., 1999).
Antioxidant Activity
- Xu et al. (2017) isolated phenyl ether derivatives from marine-derived fungi, one of which showed strong antioxidant activity. This suggests potential antioxidant applications for structurally related compounds like 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid (Xu et al., 2017).
Biosynthesis and Metabolism Studies
- Cain et al. (1997) conducted research on the biosynthesis of cyclic tautomers from related benzoic acids, which could provide insights into the metabolic pathways and biosynthetic potential of similar compounds (Cain et al., 1997).
Eigenschaften
Molekularformel |
C19H18O8 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
5-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O8/c1-8-5-13(26-4)11(7-20)17(22)14(8)19(25)27-12-6-9(2)16(21)15(10(12)3)18(23)24/h5-7,21-22H,1-4H3,(H,23,24) |
InChI-Schlüssel |
IGTAVCGEZLIHKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)
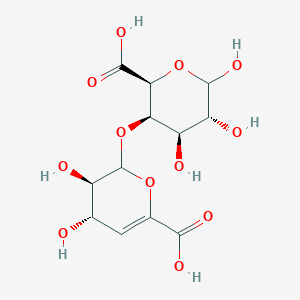
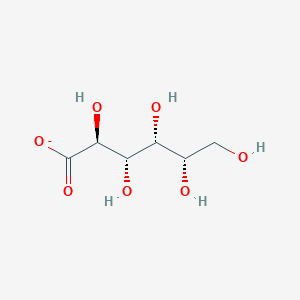

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)
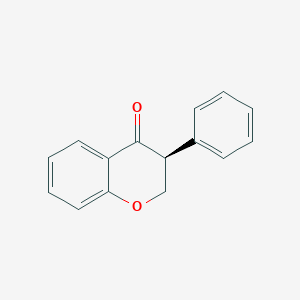

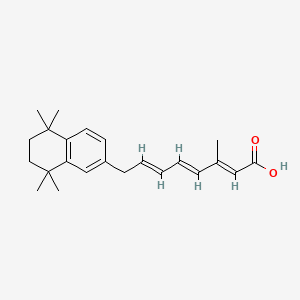
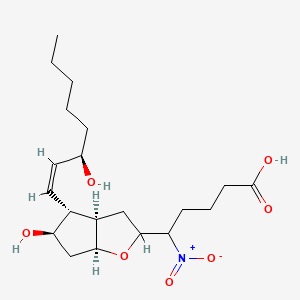
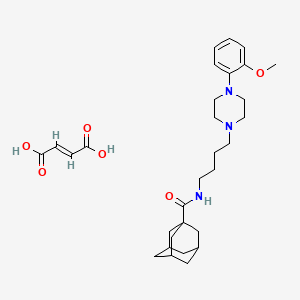
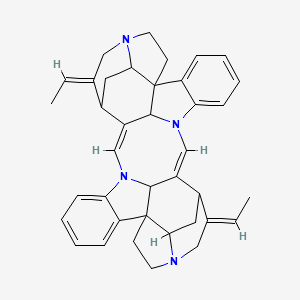

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
